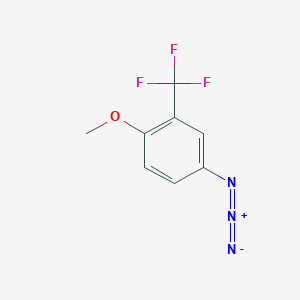

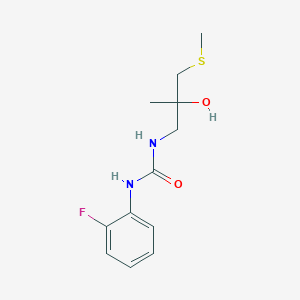

![molecular formula C20H17N5O3S B2749201 2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1203286-89-8](/img/structure/B2749201.png)

2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzo[d]isoxazol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” is a derivative of isoxazole . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Several marketed drugs with an isoxazole nucleus belong to different categories with diverse therapeutic activities . This has resulted in the development of a plethora of methods for the synthesis of this valuable fragment .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . They have prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific substitutions made on the isoxazole ring .Scientific Research Applications

Neuropharmacology

Given its structural resemblance to neurotransmitters and neuromodulators, this compound is relevant in neuropharmacology:

- Orexin Receptor Antagonism : Orexin receptors play a crucial role in sleep regulation. Researchers are exploring whether this compound can be used as a dual orexin receptor antagonist to treat insomnia .

Synthetic Methodology

Researchers are developing efficient synthetic routes for this compound:

Mechanism of Action

Safety and Hazards

Future Directions

Isoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and therapeutic potential . The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-25-20-18(12(9-16(26)22-20)15-7-4-8-29-15)19(23-25)21-17(27)10-13-11-5-2-3-6-14(11)28-24-13/h2-8,12H,9-10H2,1H3,(H,22,26)(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMFVGMYIKWAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)CC4=NOC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

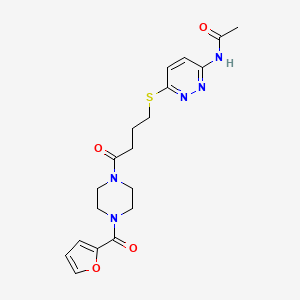

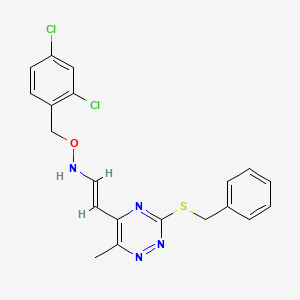

![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)

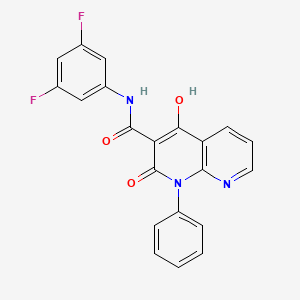

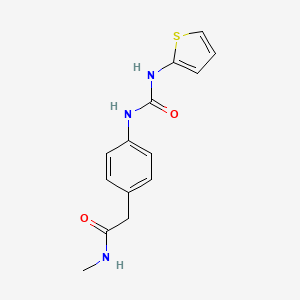

![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)

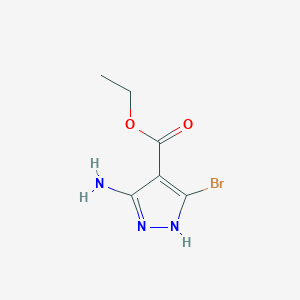

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)

![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)

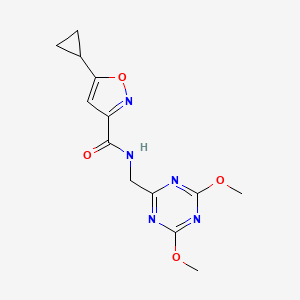

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2749138.png)